![molecular formula C12H11NO5 B3032130 (2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid CAS No. 112881-73-9](/img/structure/B3032130.png)
(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid
Vue d'ensemble
Description
“(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid” is a complex organic compound. The methoxycarbonyl group, an organyl group of formula ‒COOMe , is a key component of this compound. Boronic acids and their esters, which are similar to this compound, are highly considered for the design of new drugs and drug delivery devices .
Synthesis Analysis
The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecular structure of this compound is complex, with the methoxycarbonyl group playing a significant role . The methoxycarbonyl group is an organyl group of formula ‒COOMe .Chemical Reactions Analysis
Boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
- X-ray Crystallography and Spectroscopy : The compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into its molecular structure and interactions (Venkatesan et al., 2016).
Chemical Properties and Interactions
- Hydrogen-Bonded Structures : Research on similar compounds shows the formation of hydrogen-bonded chains and three-dimensional network structures, which could be relevant for the compound (Yang et al., 2006).
Applications in Synthesis and Material Science
- Nonlinear Optical Activity : The compound's derivatives have been investigated for their nonlinear optical (NLO) activities, with experimental and theoretical studies confirming significant NLO properties (Venkatesan et al., 2016).
- Regioselective Synthesis : It has been used in regioselective synthesis processes, showcasing its utility in creating specific molecular configurations (Gutman & Campbell, 1985).
Biological and Pharmacological Aspects
Phenylpropanoids Isolation : Derivatives of this compound have been isolated from natural sources and studied for their antioxidant properties, which could be relevant for biomedical applications (Choudhary et al., 2008).
Anti-Bacterial Activity : Certain derivatives have shown promising results in anti-bacterial activity studies, suggesting potential applications in developing new antimicrobial agents (Banday et al., 2010).
Theoretical Studies
- Theoretical Investigations : Computational studies have been conducted to understand the radical-scavenging activities of related compounds, providing insights into their chemical behavior and potential antioxidant properties (Kong et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that similar compounds undergo processes like decarboxylation and protodeboronation . These reactions involve changes in the molecular structure of the compound, which could potentially influence its interaction with its targets.
Pharmacokinetics
It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the action of this compound could also be influenced by environmental factors such as pH, temperature, and the presence of other compounds.
Propriétés
IUPAC Name |
(Z)-4-(2-methoxycarbonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPLTIRLFKBRQA-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)
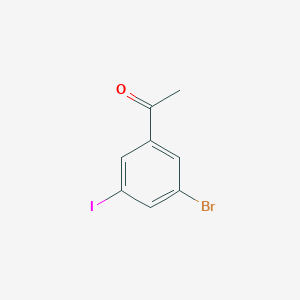
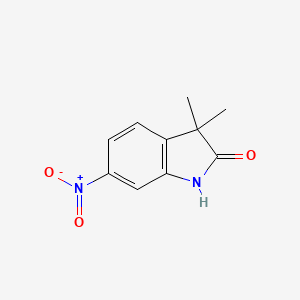
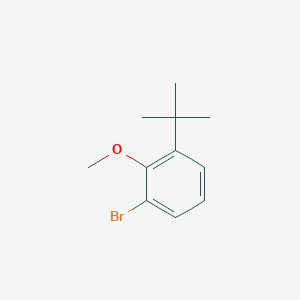
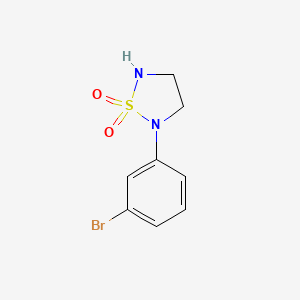
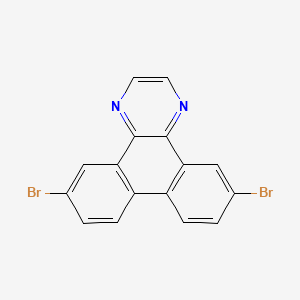
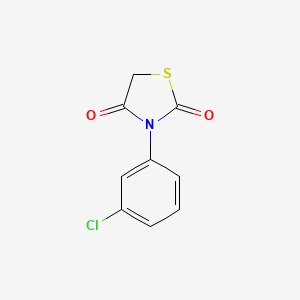
![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)
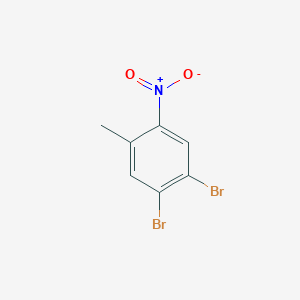


![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

